molecular formula C16H22N2O4 B13324439 (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

(2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13324439
M. Wt: 306.36 g/mol
InChI Key: FXGBMHVRXPPJEQ-YUZLPWPTSA-N
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Description

(2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-2-ylmethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the tert-butoxycarbonyl group through a reaction with tert-butyl chloroformate under basic conditions. The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Various pyridine derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites on the molecule, allowing for selective reactions to occur. The pyridin-2-ylmethyl group can participate in coordination with metal ions or other molecules, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
  • (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid lies in the specific positioning of the pyridin-2-ylmethyl group, which can significantly influence its chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-11(13(18)14(19)20)10-12-6-4-5-8-17-12/h4-6,8,11,13H,7,9-10H2,1-3H3,(H,19,20)/t11?,13-/m0/s1

InChI Key

FXGBMHVRXPPJEQ-YUZLPWPTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H]1C(=O)O)CC2=CC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=CC=N2

Origin of Product

United States

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